5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole
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Overview
Description
5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole: is a compound that features a bicyclic structure fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole typically involves the following steps:
Diels-Alder Reaction: This reaction is used to form the bicyclo[2.2.2]octane core.
C-Allylation: This step introduces an allyl group to the bicyclic structure.
Ring-Closing Metathesis (RCM): This step is used to close the ring and form the bicyclo[2.2.2]octane structure.
Imidazole Formation: The final step involves the formation of the imidazole ring through cyclization reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric pressure.
Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as topoisomerase II, which is involved in DNA replication.
Medicine:
Antiviral Agents: Research has shown that derivatives of this compound can inhibit viral proteases, making it a potential candidate for antiviral drugs.
Industry:
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing their normal function.
Viral Protease Inhibition: It acts as a prodrug, which upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule synthesized by the RNA-directed RNA polymerase.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound used as a bioisostere of the phenyl ring.
Uniqueness:
Properties
CAS No. |
59106-05-7 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.2]octanyl)-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-3-9-4-2-8(1)5-10(9)11-6-12-7-13-11/h6-10H,1-5H2,(H,12,13) |
InChI Key |
DMGQFDXQHBHLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C3=CN=CN3 |
Origin of Product |
United States |
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